molecular formula C11H13N B076258 2-propyl-1H-indole CAS No. 13228-41-6

2-propyl-1H-indole

Cat. No.: B076258
CAS No.: 13228-41-6
M. Wt: 159.23 g/mol
InChI Key: HJENUMMIFDMCEN-UHFFFAOYSA-N
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Description

2-propyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-propyl-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For 2-propyl substitution, specific alkylation reactions can be employed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-propyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it into dihydroindoles.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

  • Oxindoles from oxidation.
  • Dihydroindoles from reduction.
  • Halogenated indoles from substitution reactions.

Scientific Research Applications

2-propyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1H-Indole, 3-propyl-
  • 1H-Indole, 2-methyl-
  • 1H-Indole, 2-ethyl-

Comparison: 2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

13228-41-6

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-propyl-1H-indole

InChI

InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3

InChI Key

HJENUMMIFDMCEN-UHFFFAOYSA-N

SMILES

CCCC1=CC2=CC=CC=C2N1

Canonical SMILES

CCCC1=CC2=CC=CC=C2N1

13228-41-6

Synonyms

1H-Indole, 2-propyl-

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-pent-1-ynylaniline (0.25 g, 1.57 mmol), copper iodide (30 mg, 0.16 mmol), and N,N-dimethylformamide (6 mL) was heated at 140° C. for 4 hours and concentrated. The crude material was dissolved in diethyl ether, filtered through a layer of CELITE filter aid, and concentrated under reduced pressure. The residue was purified by automated flash chromatography eluting with a gradient of 0-20% ethyl acetate in hexanes to provide 0.20 g of 2-propyl-1H-indole.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction was carried out under an argon atmosphere. 2.7 g (10 mmol) 2-pent-1-ynyl-phenylamine were added to 2.3 g (20 mmol) potassium tert.butoxide in 50 mL of N-methyl-2-pyrrolidinone and the mixture was stirred overnight at RT. The reaction mixture was mixed with water and extracted with ethyl acetate. The organic phase was dried and evaporated down. The residue was purified on silica gel.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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